2-Amino-1-(1H-indol-5-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(1H-indol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9/h1-5,10,12-13H,6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSJEVJNWCMQOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60667678 |

Source

|

| Record name | 2-Amino-1-(1H-indol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508233-98-5 |

Source

|

| Record name | 2-Amino-1-(1H-indol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Strategies of 2-Amino-1-(1H-indol-5-yl)ethanol

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a multitude of pharmacologically active agents.[1] The compound 2-Amino-1-(1H-indol-5-yl)ethanol belongs to this important class, featuring the indole ring system substituted at the 5-position with an aminoethanol side chain. This unique combination of a bicyclic aromatic system and reactive functional groups (a primary amine and a primary alcohol) makes it a molecule of significant interest.[2]

This guide provides a comprehensive overview of the chemical and physical properties of this compound. It is intended for researchers, chemists, and drug development professionals who are interested in utilizing this compound as a synthetic building block or exploring its potential biological activities. We will delve into its molecular structure, physicochemical properties, anticipated spectroscopic signature, potential synthetic routes, and its context within pharmacological research. The structural similarity to key biological molecules suggests its potential for interaction with various biological targets, particularly neurotransmitter systems.[2]

Molecular Identification and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This section provides the fundamental identifiers for this compound.

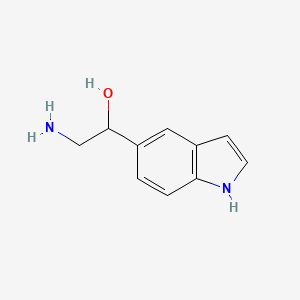

2.1 Chemical Structure

The molecule consists of a 1H-indole ring linked at position C5 to the C1 carbon of an ethanol backbone, with an amino group attached to the C2 carbon.

-

2D Structure:

(A 2D representation will be programmatically generated where possible or described textually) -

3D Conformation: (A 3D representation would be shown here in an interactive viewer in a full application)

2.2 Key Identifiers

The following table summarizes the primary molecular identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-1-(1H-indol-5-yl)ethan-1-ol | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₂N₂O | Smolecule[2] |

| Molecular Weight | 176.21 g/mol | Smolecule[2] |

| CAS Number | Not explicitly found in search results. | - |

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for designing experiments, developing formulations, and predicting its biological fate. While extensive experimental data for this specific isomer is not widely published, we can infer key properties based on its structure and data from related molecules.

| Property | Predicted/Known Value | Rationale / Comments |

| Physical State | Likely a solid at room temperature. | Similar amino alcohols and indole derivatives are often crystalline solids. |

| pKa (Strongest Basic) | ~9.5 | The primary aliphatic amine is the most basic site. This value is typical for aminoethanols.[3] |

| pKa (Strongest Acidic) | ~15-16 (Alcohol), ~17 (Indole N-H) | The hydroxyl group and the indole N-H proton are the most acidic sites. |

| Predicted LogP | ~1.0 - 1.5 | Calculated based on its structure, balancing the lipophilic indole ring with the hydrophilic amino and hydroxyl groups. |

| Water Solubility | Moderately soluble. | Expected to be soluble in acidic aqueous solutions due to protonation of the amine. The polar functional groups enhance water solubility compared to unsubstituted indole. |

Spectroscopic Analysis (Anticipated)

Spectroscopic analysis is essential for structure verification and quality control. Below are the anticipated spectral characteristics for this compound.

-

¹H NMR Spectroscopy:

-

Indole Protons: Signals in the aromatic region (~6.5-7.8 ppm). The H4, H6, and H7 protons will appear as doublets or doublets of doublets. The H2 proton will likely be a singlet or a triplet with small coupling, and the H3 proton will be a doublet of doublets. The indole N-H proton will appear as a broad singlet, typically downfield (>8.0 ppm).

-

Side Chain Protons: The benzylic proton (CH-OH) will appear as a multiplet (likely a doublet of doublets) around 4.8-5.2 ppm. The CH₂-N protons will be diastereotopic and appear as two separate multiplets further upfield. The OH and NH₂ protons will be broad, exchangeable singlets.

-

-

¹³C NMR Spectroscopy:

-

Indole Carbons: Eight distinct signals in the aromatic region (~100-140 ppm).

-

Side Chain Carbons: The CH-OH carbon will be around 70-75 ppm, and the CH₂-N carbon will be around 45-50 ppm.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 176.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of water (m/z = 158), loss of the CH₂NH₂ group (m/z = 146), and a base peak corresponding to the indol-5-ylmethyl cation (m/z = 130) from cleavage of the C-C bond in the side chain.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: Broad band around 3300-3400 cm⁻¹.

-

N-H Stretches: Two sharp peaks for the primary amine around 3200-3350 cm⁻¹, and a sharp peak for the indole N-H around 3400-3500 cm⁻¹.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks around 1450-1600 cm⁻¹.

-

Chemical Reactivity and Synthesis

The molecule's reactivity is governed by its three primary functional regions: the indole ring, the primary amine, and the hydroxyl group.[2]

-

Indole Ring: Susceptible to electrophilic substitution, although typically at the C3 position. The indole nitrogen can be alkylated or protected.[2]

-

Amino Group: Acts as a nucleophile and a base. It can be readily acylated, alkylated, or used in reductive amination reactions.

-

Hydroxyl Group: Can be oxidized to a ketone, or O-alkylated/acylated to form ethers and esters.[2]

Proposed Retrosynthetic Analysis

A logical synthetic approach involves disconnecting the C-C bond of the ethanolamine side chain, tracing the molecule back to a simpler, commercially available starting material such as 1H-indole-5-carbaldehyde.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthesis Protocol

This protocol outlines a plausible two-step synthesis starting from 1H-indole-5-carbaldehyde.

Step 1: Synthesis of 2-Hydroxy-2-(1H-indol-5-yl)acetonitrile (Cyanohydrin Formation)

-

Rationale: This step introduces the two carbons of the side chain in a single, efficient reaction. The aldehyde is reacted with a cyanide source to form a cyanohydrin.

-

Procedure:

-

Dissolve 1H-indole-5-carbaldehyde (1.0 eq) in a suitable solvent like ethanol or a biphasic system of dichloromethane and water.

-

Add sodium cyanide (NaCN, 1.1 eq) or potassium cyanide (KCN, 1.1 eq) dissolved in a minimal amount of water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an acid, such as acetic acid or a solution of sodium bisulfite, to generate HCN in situ. Maintain the temperature below 10 °C.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Perform an aqueous workup, carefully neutralizing any excess acid. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which may be purified by column chromatography or used directly in the next step.

-

Step 2: Synthesis of this compound (Nitrile Reduction)

-

Rationale: The nitrile group of the cyanohydrin is reduced to a primary amine to yield the final product. A strong reducing agent capable of reducing nitriles is required.

-

Procedure:

-

Carefully prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar).

-

Cool the LiAlH₄ suspension to 0 °C.

-

Dissolve the crude 2-hydroxy-2-(1H-indol-5-yl)acetonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate until it becomes white. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Pharmacological Context and Potential Applications

The indole-ethanolamine scaffold is a key pharmacophore. Its structural similarity to serotonin makes it a candidate for interacting with serotonin receptors, which are crucial targets for treating neurological and psychiatric disorders.[2] Furthermore, this molecule serves as a versatile starting point for the synthesis of more complex drug candidates.[2] Indole-based structures have been successfully developed as potent inhibitors of enzymes like 5-lipoxygenase (5-LO) and indoleamine 2,3-dioxygenase (IDO1), which are implicated in inflammation and cancer, respectively.[4][5][6]

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. Buy 2-amino-2-(1H-indol-5-yl)ethan-1-ol [smolecule.com]

- 3. Showing Compound 2-Aminoethanol (FDB000769) - FooDB [foodb.ca]

- 4. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Amino-1-(1H-indol-5-yl)ethanol

A Roadmap for Investigation for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide to the predicted biological activity of the novel chemical entity, 2-Amino-1-(1H-indol-5-yl)ethanol. In the absence of direct empirical data, this guide leverages established principles of medicinal chemistry and pharmacology to construct a predictive framework for its synthesis, potential biological targets, and a detailed experimental workflow for its characterization. By deconstructing the molecule into its core pharmacophores—the indole nucleus and the ethanolamine side chain—we can infer a high probability of interaction with monoaminergic neurotransmitter systems, particularly serotonin and adrenergic receptors. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing a scientifically rigorous roadmap from chemical synthesis to preclinical evaluation.

Introduction: A Molecule of Interest

The compound this compound presents a compelling structural architecture for investigation. Its indole core is a privileged scaffold in neuropharmacology, forming the basis for numerous endogenous neurotransmitters and therapeutic agents.[1] The ethanolamine side chain is a classic pharmacophore known to interact with a variety of G-protein coupled receptors (GPCRs).[2] The strategic combination of these two moieties suggests a high likelihood of psychoactive properties and potential therapeutic utility. This guide will systematically explore this potential, beginning with a foundational understanding of its constituent parts.

Deconstruction and Pharmacological Prediction

The rational prediction of a novel compound's biological activity begins with an analysis of its structure-activity relationships (SAR) in comparison to known bioactive molecules.

The Indoleamine Core: A Serotonergic Predisposition

The indole ring connected to an ethylamine chain is the defining feature of indolealkylamines, a class that includes the neurotransmitter serotonin (5-hydroxytryptamine).[1] The indole nucleus of this compound, substituted at the 5-position, bears a strong resemblance to serotonin. This suggests a strong possibility of affinity for serotonin (5-HT) receptors.[3] Agonist activity at various 5-HT receptor subtypes is associated with a wide range of physiological and psychological effects.[4]

The Ethanolamine Side Chain: Adrenergic and Serotonergic Interactions

The ethanolamine moiety is a key feature of many adrenergic receptor agonists and antagonists.[5] The presence of a hydroxyl group on the beta-carbon of the ethylamine chain, as seen in this compound, is a critical determinant of adrenergic activity.[6] Furthermore, the primary amine in the ethanolamine structure can participate in key hydrogen bonding interactions within the binding pockets of these receptors.[7]

Predicted Biological Targets and Mechanism of Action

Based on the structural analysis, this compound is predicted to be a modulator of monoaminergic systems. The primary candidate targets are:

-

Serotonin (5-HT) Receptors: High likelihood of affinity, particularly for the 5-HT1A, 5-HT2A, and 5-HT7 receptor subtypes, due to the indoleamine core.[4][8] The interaction could be agonistic, partial agonistic, or antagonistic.

-

Adrenergic Receptors: Potential for interaction with α and β-adrenergic receptors, mediated by the ethanolamine side chain.[5] The substitution pattern on the aromatic ring (in this case, the indole nucleus) will significantly influence selectivity and potency.[9]

The overall biological effect will depend on the compound's affinity and efficacy at these various receptor subtypes. A mixed serotonergic/adrenergic profile is plausible, which could lead to complex psychoactive and physiological effects.

Caption: Predicted signaling pathways for this compound.

Proposed Synthesis and Characterization

A critical first step in the investigation of a novel compound is its chemical synthesis and purification. Chiral amino alcohols are valuable synthons in pharmaceutical chemistry.[10]

Retrosynthetic Analysis and Proposed Synthetic Route

The synthesis of this compound can be approached through several established methods for creating chiral amino alcohols.[11][12] A plausible route involves the asymmetric reduction of an α-amino ketone precursor.

Caption: A proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Asymmetric Reduction

A key step in the proposed synthesis is the enantioselective reduction of the ketone. Ruthenium-catalyzed asymmetric transfer hydrogenation is an efficient method for this transformation.[13]

Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

-

Reactor Setup: A clean, dry, three-necked flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

Reagent Addition: The α-amino ketone precursor is dissolved in an appropriate solvent (e.g., isopropanol). A chiral ruthenium catalyst and a hydrogen donor (e.g., formic acid/triethylamine mixture) are added under a nitrogen atmosphere.

-

Reaction: The mixture is heated to the optimal temperature (e.g., 70-75°C) and stirred for a specified time (e.g., 4 hours).[13]

-

Workup: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

-

Characterization: The final product is characterized by NMR, mass spectrometry, and chiral HPLC to determine its structure and enantiomeric excess.

In Vitro Characterization: A Stepwise Approach

The initial biological evaluation of a novel compound should be conducted in vitro to determine its receptor binding profile and functional activity.

Receptor Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[14]

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cultured cells or brain tissue.

-

Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

-

Incubation: The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.

| Parameter | Description | Significance |

| IC50 | Concentration of the test compound that displaces 50% of the radioligand. | A measure of the compound's potency in inhibiting radioligand binding. |

| Ki | Inhibition constant, derived from the IC50 value. | A measure of the compound's binding affinity for the receptor. |

Functional Assays

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This can be assessed by measuring the downstream signaling events, such as second messenger production (e.g., cAMP, inositol phosphates) or reporter gene activation.

In Vivo Evaluation: Assessing Physiological and Behavioral Effects

In vivo studies in animal models are essential to understand the physiological and behavioral effects of a novel psychoactive compound.[15][16]

Pharmacokinetic Studies

Initial studies should determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform appropriate dosing and routes of administration for subsequent behavioral studies.

Behavioral Phenotyping

A battery of behavioral tests can be used to characterize the psychoactive effects of the compound.[17]

| Behavioral Assay | Potential Effect to Measure |

| Open Field Test | Locomotor activity, anxiety-like behavior |

| Elevated Plus Maze | Anxiety-like behavior |

| Forced Swim Test | Antidepressant-like effects |

| Head-Twitch Response (in rodents) | 5-HT2A receptor agonism |

| Drug Discrimination | Subjective effects similar to known psychoactive drugs |

Conclusion and Future Directions

This technical guide provides a predictive framework for the investigation of this compound. Based on its structural features, this compound is hypothesized to be a modulator of serotonergic and adrenergic systems. The proposed synthetic route and experimental workflow offer a clear path for its synthesis and comprehensive preclinical evaluation. Future research should focus on executing these experimental plans to empirically determine the compound's pharmacological profile. The data generated from these studies will be critical in understanding its potential as a novel therapeutic agent or as a tool for neuropharmacological research.

References

-

JoVE. Adrenergic Agonists: Chemistry and Structure-Activity Relationship. Journal of Visualized Experiments. 2023-09-22. [Link]

-

ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. 2024-04-22. [Link]

-

MDPI. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]

-

PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. 2024-05-09. [Link]

-

PubMed Central. Ethanolamine Utilization in Bacterial Pathogens: Roles and Regulation. PubMed Central. [Link]

-

ResearchGate. In vitro receptor binding assays: General methods and considerations. ResearchGate. 2025-08-06. [Link]

-

PubMed Central. Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. PubMed Central. [Link]

-

PubMed Central. Translational In Vivo Assays in Behavioral Biology. PubMed Central. [Link]

-

PubMed. In vitro receptor binding assays: general methods and considerations. PubMed. 2008-05-13. [Link]

-

European Commission. NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. European Commission. [Link]

-

Wikipedia. Ethanolamine. Wikipedia. [Link]

-

MDPI. Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. MDPI. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

-

PubMed. Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. PubMed. 2019-12-01. [Link]

-

ResearchGate. Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. ResearchGate. 2025-08-10. [Link]

-

PubMed. Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. PubMed. [Link]

-

Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). 2017-10-13. [Link]

-

ResearchGate. Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. 2025-08-07. [Link]

-

Today's Clinical Lab. Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. 2021-11-16. [Link]

-

ResearchGate. Structure–activity relationships of serotonin 5-HT2A agonists. ResearchGate. 2025-08-09. [Link]

-

Taylor & Francis. Indolamines – Knowledge and References. Taylor & Francis. [Link]

-

Taylor & Francis. Metal-based ethanolamine-derived compounds: a note on their synthesis, characterization and bioactivity. Taylor & Francis. 2016-08-24. [Link]

-

Annual Reviews. Translational In Vivo Assays in Behavioral Biology. Annual Reviews. 2024-01-23. [Link]

-

Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. [Link]

-

ResearchGate. In vitro receptor binding assays. ResearchGate. 2025-08-10. [Link]

-

MDPI. AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. [Link]

-

Semantic Scholar. Structure–activity relationships of serotonin 5‐HT2A agonists. Semantic Scholar. 2012-09-01. [Link]

-

Frontiers. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. 2022-01-04. [Link]

-

Karger Publishers. Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists. Karger Publishers. [Link]

-

PubMed. Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. PubMed. [Link]

-

ScienceDirect. PHARMACOLOGY OF INDOLEALKYLAMINES. ScienceDirect. [Link]

-

Lirias - KU Leuven. Behaviorally conditioned effects of psychoactive drugs in experimental animals: What we have learned from nearly a century of research and what remains to be learned. Lirias - KU Leuven. 2024-07-01. [Link]

-

ACS Publications. Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. ACS Publications. 2012-09-24. [Link]

-

YouTube. Structure Activity Relationship of Beta Adrenergic Receptor Blockers. YouTube. 2020-05-02. [Link]

-

Gifford Bioscience. About Ligand Binding Assays. Gifford Bioscience. [Link]

-

PubMed. Advances in analytical methodologies for detecting novel psychoactive substances: a review. PubMed. 2025-03-10. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. ResearchGate. 2025-08-07. [Link]

-

Wikipedia. Tryptophan. Wikipedia. [Link]

-

PubMed. Behavioral phenotyping of mice in pharmacological and toxicological research. PubMed. [Link]

Sources

- 1. Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]

- 6. Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 11. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-1-(1H-indol-5-yl)ethanol Derivatives and Analogs for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Indole-Ethanolamine Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] When coupled with an ethanolamine side chain at the 5-position, it gives rise to the 2-amino-1-(1H-indol-5-yl)ethanol pharmacophore, a structure with significant therapeutic promise, particularly in the realm of neuroscience. This guide provides a comprehensive technical overview of this chemical class, from fundamental synthetic strategies to the nuanced structure-activity relationships that govern their pharmacological effects. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and exploit the potential of these fascinating molecules.

I. The Core Moiety: Structural Significance and Rationale for Exploration

The this compound core can be viewed as a tryptamine analog, with a critical β-hydroxyl group on the ethylamine side chain. This seemingly minor modification has profound implications for the molecule's physicochemical properties and its interaction with biological targets. The hydroxyl group can introduce a chiral center, allowing for stereospecific interactions with receptors, and can also participate in hydrogen bonding, potentially altering binding affinity and selectivity. Furthermore, this modification can impact pharmacokinetic properties such as blood-brain barrier permeability and metabolic stability.

The indole ring itself, particularly the 5-position, offers a versatile handle for chemical modification to fine-tune the pharmacological profile of the derivatives. The exploration of this chemical space is driven by the hypothesis that these compounds can act as potent and selective modulators of various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) receptors.

II. Synthetic Pathways: A Chemist's Guide to Assembling the Core and its Analogs

The synthesis of this compound derivatives can be approached through several strategic disconnections. The two most common and versatile strategies involve either the formation of the C-C bond between the indole ring and the ethanolamine side chain or the construction of the amino alcohol moiety on a pre-formed indole scaffold.

A. Strategy 1: Ring-Opening of a 5-Substituted Indole Epoxide

This strategy is predicated on the nucleophilic addition of an amine to an epoxide. It offers a direct and often stereocontrolled route to the desired amino alcohol.

Key Features:

-

Stereospecificity: The use of chiral epoxides allows for the synthesis of enantiomerically pure amino alcohols.

-

Versatility: A wide range of amines can be employed to generate a diverse library of N-substituted derivatives.

Experimental Protocol: Synthesis of 2-(benzylamino)-1-(1H-indol-5-yl)ethanol

-

Preparation of 5-(oxiran-2-yl)-1H-indole:

-

Start with commercially available 5-bromo-1H-indole.

-

Perform a Heck reaction with vinyl acetate, followed by hydrolysis to yield 5-acetyl-1H-indole.

-

Reduction of the ketone with a suitable reducing agent (e.g., NaBH4) affords 1-(1H-indol-5-yl)ethanol.

-

Protect the indole nitrogen (e.g., with a Boc group).

-

Convert the alcohol to a leaving group (e.g., tosylate or mesylate).

-

Treatment with a base (e.g., K2CO3) will effect the intramolecular cyclization to the epoxide.

-

-

Epoxide Ring Opening:

-

Dissolve the 5-(oxiran-2-yl)-1H-indole in a suitable solvent such as isopropanol or a mixture of water and an organic co-solvent.

-

Add an excess of benzylamine to the solution.

-

The reaction can be catalyzed by a Lewis acid (e.g., Zn(ClO4)2·6H2O) or can proceed without a catalyst, sometimes requiring elevated temperatures.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

-

Finally, deprotect the indole nitrogen if necessary.

-

B. Strategy 2: Reductive Amination of a 5-Glyoxylyl Indole Derivative

This approach involves the formation of an imine or enamine intermediate from a ketone or aldehyde, which is then reduced in situ to the desired amine. This method is highly versatile for introducing a wide range of primary and secondary amino groups.

Key Features:

-

Convergent Synthesis: The indole and amino components are brought together in the final steps.

-

Diversity-Oriented: A wide variety of amines can be used in the reductive amination step.

Experimental Protocol: Synthesis of this compound

-

Preparation of 2-hydroxy-1-(1H-indol-5-yl)ethan-1-one:

-

Protect the nitrogen of 5-bromo-1H-indole.

-

Perform a Grignard reaction with magnesium, followed by the addition of 2,2-dimethoxyacetaldehyde.

-

Acidic workup will yield the desired α-hydroxy ketone.

-

-

Reductive Amination:

-

Dissolve the α-hydroxy ketone in a suitable solvent like methanol or dichloroethane.

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) for the synthesis of the primary amine. For secondary amines, the corresponding primary amine is used.

-

Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

-

Deprotect the indole nitrogen to yield the final product.

-

III. Structure-Activity Relationships (SAR) at Serotonin Receptors

The primary biological targets for many indole-based compounds are the serotonin (5-HT) receptors, a large family of GPCRs that mediate a vast array of physiological and neuropsychological processes.[1] The this compound scaffold can be considered a bioisostere of serotonin, and its derivatives often exhibit significant affinity for various 5-HT receptor subtypes.

A. The Significance of the 5-Position Substituent

The nature of the substituent at the 5-position of the indole ring is a critical determinant of both affinity and selectivity for 5-HT receptors. Studies on related tryptamine analogs have shown that small, electron-donating groups, such as a methoxy (as in 5-MeO-DMT) or a hydroxyl group, can significantly increase potency at 5-HT1A receptors.[3] This is thought to be due to favorable interactions with specific residues within the receptor's binding pocket.

| Substituent at 5-Position | General Effect on 5-HT1A Affinity | General Effect on 5-HT2A Affinity |

| -H | Moderate | Moderate |

| -OH (Serotonin) | High | High |

| -OCH3 | High | Moderate to High |

| -F | Can increase potency | Variable |

| -Cl, -Br | Variable, can decrease potency | Variable |

| -CN | Generally decreases potency | Generally decreases potency |

This table is a generalized summary based on data from tryptamine analogs and should be used as a guiding principle for the design of novel this compound derivatives.

B. The Role of the Ethanolamine Side Chain

The ethanolamine side chain, particularly the β-hydroxyl group and the terminal amino group, plays a crucial role in receptor binding and functional activity.

-

The β-Hydroxyl Group: The introduction of a hydroxyl group creates a chiral center, leading to stereoisomers that may exhibit different pharmacological profiles. The (R)- and (S)-enantiomers can have significantly different affinities and efficacies at various 5-HT receptor subtypes. This hydroxyl group can also form hydrogen bonds with amino acid residues in the receptor binding site that are not accessible to the corresponding tryptamines.

-

The Amino Group: The basicity of the terminal amino group is essential for the ionic interaction with a conserved aspartate residue in the third transmembrane domain of most aminergic GPCRs. The substitution pattern on this nitrogen atom profoundly influences selectivity and potency.

-

Primary Amines (-NH2): Generally show broad activity.

-

Secondary Amines (-NHR): The nature of the R group can be tailored to enhance affinity for specific receptor subtypes. Small alkyl groups are often well-tolerated.

-

Tertiary Amines (-NR2): Can lead to increased potency but may also result in reduced selectivity.

-

IV. Pharmacological Profile and Therapeutic Potential

Derivatives of this compound are expected to primarily act as agonists or partial agonists at various serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.

-

5-HT1A Receptor Agonism: Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects.[3] Therefore, selective 5-HT1A agonists from this chemical class could be valuable for the treatment of anxiety disorders and depression.

-

5-HT2A Receptor Agonism: The 5-HT2A receptor is the primary target for classic psychedelic drugs.[3] Agonism at this receptor can lead to profound changes in perception, cognition, and mood. There is growing interest in the therapeutic potential of 5-HT2A agonists for treating conditions such as treatment-resistant depression, post-traumatic stress disorder (PTSD), and addiction.

The balance of activity at these and other 5-HT receptor subtypes will ultimately determine the overall pharmacological profile and therapeutic utility of a given derivative. For example, a compound with potent 5-HT1A agonism and weaker 5-HT2A activity might be a non-psychedelic anxiolytic, while a compound with high efficacy at 5-HT2A receptors would likely have psychedelic properties.

V. Future Directions and Concluding Remarks

The this compound scaffold represents a rich and underexplored area of medicinal chemistry. The synthetic routes outlined in this guide provide a solid foundation for the creation of diverse chemical libraries. The key to unlocking the full therapeutic potential of this class of compounds lies in a systematic exploration of the structure-activity relationships, with a particular focus on:

-

Stereochemistry: The synthesis and pharmacological evaluation of enantiomerically pure derivatives are essential to identify the optimal stereoisomer for a given biological target.

-

5-Position Diversity: A broader range of substituents at the 5-position should be investigated to fine-tune receptor selectivity and pharmacokinetic properties.

-

N-Substitution: The exploration of a wider variety of substituents on the terminal amino group could lead to novel compounds with unique pharmacological profiles.

By combining rational drug design with efficient synthetic methodologies, researchers can continue to develop novel this compound derivatives with the potential to become next-generation therapeutics for a range of neurological and psychiatric disorders.

VI. References

-

Structural pharmacology and therapeutic potential of 5-methoxytryptamines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. (n.d.). AccessMedicine. Retrieved from [Link]

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Journal of Applicable Chemistry. Retrieved from [Link]

-

Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. (2021). The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from [Link]

-

Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved from [Link]

-

Synthesis of N-Glyoxylyl Peptides Enabled by a Lossen Rearrangement-Induced Intramolecular Redox Reaction of N-Terminal Glycyl Hydroxamic Acid. (2024). Organic Letters. Retrieved from [Link]

-

Graphite oxide catalyzed synthesis of $\beta $-amino alcohols by ring-opening of epoxides. (2016). Turkish Journal of Chemistry. Retrieved from [Link]

-

Structural pharmacology and therapeutic potential of 5-methoxytryptamines. (2024). ResearchGate. Retrieved from [Link]

-

Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. (2021). ResearchGate. Retrieved from [Link]

-

β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. (2015). Forensic Science International. Retrieved from [Link]

-

Neuropharmacology of 5-hydroxytryptamine. (2005). British Journal of Pharmacology. Retrieved from [Link]

-

Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2021). ResearchGate. Retrieved from [Link]

-

Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). New Journal of Chemistry. Retrieved from [Link]

-

Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021). Chemical Reviews. Retrieved from [Link]

-

Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. (2003). Tetrahedron: Asymmetry. Retrieved from [Link]

-

Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin. (2007). ResearchGate. Retrieved from [Link]

-

Interaction of psychedelic tryptamine derivatives with a lipid bilayer. (2023). University of Southern Denmark. Retrieved from [Link]

-

Sequential Reductive Amination‐Hydrogenolysis: A One‐Pot Synthesis of Challenging Chiral Primary Amines. (2011). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Amino-1-(1H-indol-5-yl)ethanol

Introduction: Unveiling the Potential of a Novel Indoleamine Derivative

2-Amino-1-(1H-indol-5-yl)ethanol is an intriguing organic compound characterized by an indole nucleus, a foundational scaffold in numerous biologically active molecules.[1] Its structure, featuring both amino and hydroxyl functional groups, suggests a high potential for biological interactions and positions it as a candidate for investigation in medicinal chemistry.[1] The indole ring itself is a privileged structure, notably present in the essential amino acid tryptophan and the neurotransmitter serotonin. This structural similarity strongly suggests that this compound may interact with key biological targets, such as serotonin receptors, which are pivotal in regulating mood and various physiological processes.[1]

This technical guide provides a comprehensive framework for the in vitro characterization of this compound. We will delve into a logical, stepwise approach to elucidate its pharmacological profile, focusing on its potential as a serotonin receptor ligand. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible data generation for researchers and drug development professionals.

Physicochemical Characterization: The Foundation of Biological Assessment

A thorough understanding of the physicochemical properties of this compound is a prerequisite for any biological study. These parameters influence its solubility, stability, and ultimately, its bioavailability in in vitro systems.

| Property | Description | Importance in In Vitro Studies |

| Molecular Formula | C10H12N2O | Defines the elemental composition. |

| Molecular Weight | 176.21 g/mol | Essential for preparing solutions of known molarity.[1] |

| Solubility | To be determined in various aqueous and organic solvents (e.g., DMSO, ethanol). | Critical for preparing stock solutions and ensuring the compound remains in solution during assays. |

| pKa | To be determined. | Predicts the ionization state at physiological pH, which affects receptor binding and membrane permeability. |

| LogP/LogD | To be determined. | Indicates the lipophilicity of the compound, influencing its ability to cross cell membranes. |

Hypothesized Mechanism of Action: A Focus on the Serotonergic System

The structural resemblance of this compound to serotonin, a key neurotransmitter, forms the basis of our primary hypothesis: the compound acts as a ligand for serotonin receptors. Specifically, the 5-HT2A receptor is a compelling target due to its significant role in neurological processes and its amenability to high-throughput in vitro screening.[2][3]

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), typically initiates a signaling cascade involving the activation of a Gq protein.[2] This, in turn, triggers a cellular response mediated by an increase in intracellular calcium.[2]

Caption: A tiered experimental workflow for the in vitro characterization of this compound.

Phase 1: Receptor Binding Affinity

The initial step is to determine if and with what affinity this compound binds to the 5-HT2A receptor. A competitive radioligand binding assay is the gold standard for this purpose. [3][4] Protocol: 5-HT2A Receptor Radioligand Binding Assay

-

Preparation of Cell Membranes:

-

Utilize a stable cell line overexpressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells). [4] * Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a high-affinity 5-HT2A radioligand (e.g., [3H]ketanserin).

-

Add increasing concentrations of unlabeled this compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known 5-HT2A antagonist, e.g., ketanserin).

-

Add the prepared cell membranes to each well.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with cold assay buffer to remove unbound radioligand. [4] * Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phase 2: Functional Activity Assessment

Once binding is confirmed, the next crucial step is to determine whether this compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). A calcium flux assay is a direct measure of the functional consequence of 5-HT2A receptor activation. [2][5] Protocol: 5-HT2A Receptor Calcium Flux Assay

-

Cell Preparation:

-

Use a cell line stably expressing the human 5-HT2A receptor, often co-expressing a promiscuous G-protein to couple the receptor to the calcium signaling pathway. [5] * Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

-

Loading with Calcium-Sensitive Dye:

-

Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the cells in the dark at 37°C for a specified time to allow for dye uptake and de-esterification.

-

-

Compound Addition and Signal Detection:

-

Utilize a fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR or FlexStation).

-

Measure the baseline fluorescence.

-

Agonist Mode: Add increasing concentrations of this compound and monitor the change in fluorescence over time.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound, then add a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration and measure the inhibition of the fluorescence signal.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline.

-

Agonist Mode: Plot ΔF against the log concentration of the compound to determine the EC50 (effective concentration to produce 50% of the maximal response).

-

Antagonist Mode: Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 (inhibitory concentration to block 50% of the agonist response).

-

Phase 3: Preliminary Metabolic Stability Assessment

Understanding the metabolic fate of a compound is critical for its development. An in vitro assay using liver microsomes provides an early indication of its metabolic stability. [6][7][8] Protocol: Liver Microsomal Stability Assay

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4). [8] * Pre-warm the mixture at 37°C.

-

-

Incubation:

-

Initiate the reaction by adding this compound (at a low concentration, e.g., 1 µM) to the pre-warmed reaction mixture.

-

Incubate at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Include control incubations without the NADPH-regenerating system to assess non-enzymatic degradation.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) by normalizing the rate of metabolism to the protein concentration.

-

Potential for Broader Pharmacological Profiling

While the primary hypothesis centers on serotonin receptors, the indole structure is also a key feature in molecules that interact with other biological targets. [9]Therefore, secondary screening against a panel of receptors and enzymes can provide a more comprehensive understanding of the compound's selectivity and potential off-target effects.

-

Indoleamine 2,3-dioxygenase (IDO1) Assay: IDO1 is an enzyme involved in tryptophan metabolism and has emerged as a therapeutic target in immuno-oncology. [10][11]Given the structural similarity of the test compound to tryptophan, assessing its potential as an IDO1 substrate or inhibitor would be a valuable secondary investigation. [10]* Monoamine Transporter Assays: The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are crucial for regulating neurotransmitter levels. Investigating the compound's ability to inhibit uptake by these transporters can reveal additional mechanisms of action. [12]

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous approach to the initial in vitro characterization of this compound. By systematically evaluating its receptor binding affinity, functional activity, and metabolic stability, researchers can build a comprehensive pharmacological profile. The data generated from these studies will be instrumental in validating its potential as a novel therapeutic agent and guiding future drug development efforts. Positive findings would warrant further investigation into its selectivity against other serotonin receptor subtypes, its in vivo efficacy in relevant animal models, and a more detailed ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

References

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

-

Wikipedia. (n.d.). Psilocybin. [Link]

-

Patel, S., & Attar, B. M. (2024). Ethanol. In StatPearls. StatPearls Publishing. [Link]

-

Lamb, R. G., Koch, J. C., Snyder, J. W., Huband, S. M., & Bush, S. R. (1994). An in vitro model of ethanol-dependent liver cell injury. Hepatology, 19(1), 174–182. [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]

-

Lemaire, N., et al. (2014). N1-Fluoroalkyltryptophan Analogues: Synthesis and in vitro Study as Potential Substrates for Indoleamine 2,3-Dioxygenase. ACS Medicinal Chemistry Letters, 5(10), 1113–1117. [Link]

-

PubChem. (n.d.). (1S)-1-amino-2-(1H-indol-3-yl)ethanol. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. [Link]

-

MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

-

Witek, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]

-

Wiley Online Library. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]

-

Reilly, S. M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 61(15), 6798–6812. [Link]

-

Dorio, R. J., Hoek, J. B., & Rubin, E. (1984). Ethanol treatment selectively decreases neutral amino acid transport in cultured hepatocytes. The Journal of Biological Chemistry, 259(18), 11430–11435. [Link]

-

MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

-

MDPI. (n.d.). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]

-

Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. [Link]

-

PubMed Central. (n.d.). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. [Link]

-

González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Topics in Behavioral Neurosciences, 2, 165–193. [Link]

-

Werner, E. R., et al. (1987). Induction of indoleamine 2,3-dioxygenase in human cells in vitro. Advances in Experimental Medicine and Biology, 221, 191–194. [Link]

-

Admescope. (n.d.). Services for in vitro Metabolism research. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. [Link]

-

Penthala, N. R., & Yerram, T. R. (2012). 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenylindolin-2-one ethanol solvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. [Link]

-

Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237–244. [Link]

-

Asiri, A. M., & Khan, S. A. (2010). 2-[(Indan-1-ylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3209. [Link]

-

Receptor Chem. (n.d.). Innovation in Life Science Research. [Link]

Sources

- 1. Buy 2-amino-2-(1H-indol-5-yl)ethan-1-ol [smolecule.com]

- 2. innoprot.com [innoprot.com]

- 3. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]

- 6. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. admescope.com [admescope.com]

- 9. mdpi.com [mdpi.com]

- 10. N1-Fluoroalkyltryptophan Analogues: Synthesis and in vitro Study as Potential Substrates for Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

"pharmacological profile of 2-Amino-1-(1H-indol-5-yl)ethanol"

An In-Depth Technical Guide to the Putative Pharmacological Profile of 2-Amino-1-(1H-indol-5-yl)ethanol

Abstract

This technical guide presents a comprehensive, putative pharmacological profile of the novel chemical entity this compound. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to construct a predictive model of its pharmacodynamic and pharmacokinetic properties. By dissecting its core structural motifs—an indole ring analogous to serotonin and an ethanolamine side chain characteristic of adrenergic ligands—we hypothesize its primary biological targets and metabolic fate. This guide is intended for researchers, scientists, and drug development professionals, providing a robust theoretical framework and a detailed experimental roadmap to systematically investigate and validate the pharmacological characteristics of this compound.

Introduction and Structural Rationale

The molecule this compound is a fascinating structural amalgam, combining the key features of two critical classes of neuropharmacological agents. The core of the molecule is an indole ring, the foundational structure of the neurotransmitter serotonin (5-hydroxytryptamine) and a vast number of synthetic and natural psychoactive compounds.[1] Attached to the 5-position of this indole ring is an ethanolamine side chain, a classic pharmacophore responsible for the interaction of catecholamines like norepinephrine and epinephrine with adrenergic receptors.[2]

This unique combination suggests a high probability of interaction with monoaminergic systems, particularly serotonergic and adrenergic receptors. The purpose of this guide is not to present established facts, but rather to apply decades of pharmacological precedent to predict a detailed and testable profile for this compound. This predictive analysis serves as an essential first step in the drug discovery pipeline, enabling a focused and efficient experimental evaluation.

Predicted Pharmacodynamic Profile

The pharmacodynamic activity of a compound is dictated by its affinity for and efficacy at biological targets. Based on its structure, this compound is predicted to be a multi-target ligand, primarily engaging with G-protein coupled receptors (GPCRs) of the serotonin and adrenergic families.

Predicted Receptor Binding Affinity

The interaction with monoamine receptors is predicated on key structural features:

-

The Protonatable Amine: The primary amine on the ethanolamine side chain will be protonated at physiological pH, forming a crucial ionic bond with a highly conserved aspartate residue (Asp3.32) in the binding pocket of most monoamine receptors.[3]

-

The Indole Ring: This aromatic system can engage in π–π stacking interactions with conserved aromatic residues (e.g., phenylalanine, tryptophan, tyrosine) within the receptor's transmembrane domains.[3]

-

The β-Hydroxyl Group: The hydroxyl group on the side chain can form a key hydrogen bond with an asparagine residue (Asn7.39) in β-adrenergic receptors, an interaction critical for high-affinity binding and agonist activity in that receptor family.[4]

Based on these features, we can predict a potential binding profile, summarized in the table below.

| Predicted Target | Putative Ki (nM) | Rationale / Justification |

| Serotonin 5-HT2A Receptor | 10 - 150 | The indoleamine structure is a classic 5-HT ligand. The 5-substitution pattern is common in potent 5-HT2A agonists. |

| Serotonin 5-HT1A Receptor | 50 - 500 | Many indolealkylamines show moderate to high affinity for 5-HT1A receptors.[1] |

| Serotonin 5-HT7 Receptor | 20 - 200 | The long-chain amine and aromatic group are features found in many 5-HT7 ligands.[5][6] |

| β2 Adrenergic Receptor | 5 - 100 | The ethanolamine side chain is a classic β-agonist pharmacophore. The indole serves as a phenyl mimetic. The β-hydroxyl is critical for high affinity.[4] |

| β1 Adrenergic Receptor | 20 - 250 | Affinity is expected, though potentially lower than for β2, depending on the specific interactions of the indole nucleus. |

| α1 Adrenergic Receptor | > 500 | The β-hydroxyl group and primary amine are generally less favorable for high-affinity α1 binding compared to β-receptors. |

| Dopamine D2 Receptor | > 1000 | While some indoleamines interact with D2 receptors, the ethanolamine structure is not optimal for high-affinity binding. |

Predicted Functional Activity

Functional activity (agonist, antagonist, etc.) is more complex to predict than simple binding. However, based on the structural motifs, an agonistic profile at several receptors is the most probable outcome.

-

Serotonin Receptors: The structure strongly resembles classic psychedelic agonists like psilocin (4-HO-DMT). Therefore, agonist or partial agonist activity at the 5-HT2A receptor is highly probable. Activity at 5-HT1A and 5-HT7 is also likely to be agonistic.

-

Adrenergic Receptors: The phenylethanolamine-like structure is a hallmark of β-receptor agonists (e.g., isoproterenol, epinephrine).[7] Therefore, agonist activity at β1 and β2 adrenergic receptors is the most logical prediction. This could lead to physiological effects like increased heart rate and bronchodilation.

The activation of Gs-coupled receptors (like β-adrenergic and 5-HT7 receptors) or Gq-coupled receptors (like 5-HT2A) initiates distinct downstream signaling cascades.

Predicted Enzyme Interactions

The primary amine of the ethanolamine side chain makes the compound a potential substrate for Monoamine Oxidase (MAO), an enzyme family crucial for the degradation of monoamine neurotransmitters.[8]

-

MAO-A vs. MAO-B: MAO-A preferentially metabolizes serotonin, while MAO-B has a higher preference for β-phenylethylamine.[9] Given the structural similarity to both, the compound could be a substrate for both isoforms, though the indole nucleus might confer a higher affinity for MAO-A.[10]

Predicted Pharmacokinetic (ADME) Profile

A drug's utility is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties.[11]

-

Absorption: The presence of both a polar ethanolamine side chain and a moderately lipophilic indole ring suggests that passive diffusion across the gut wall may be moderate. The compound is a weak base (pKa of the amine is likely around 9-10).[2] Oral bioavailability could be limited by first-pass metabolism, particularly by MAO in the gut wall and liver.

-

Distribution: The molecule's polarity may limit its ability to readily cross the blood-brain barrier (BBB). However, many indoleamines are centrally active, suggesting that sufficient penetration for CNS effects is plausible. Plasma protein binding is predicted to be low to moderate.

-

Metabolism: Several metabolic pathways are likely:

-

Oxidative deamination by MAO to form an aldehyde, which is then further oxidized to a carboxylic acid.[8]

-

Glucuronidation or sulfation at the β-hydroxyl group.

-

Hydroxylation of the indole ring at various positions (e.g., 2, 4, 6, or 7), followed by conjugation.

-

-

Excretion: The resulting polar metabolites are expected to be primarily excreted via the kidneys into the urine.

Experimental Plan for Pharmacological Validation

The following section provides detailed, self-validating protocols to systematically test the hypotheses outlined above. These experiments are designed to move from in vitro characterization to in vivo assessment.

Workflow for In Vitro Characterization

Sources

- 1. Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 3. Structural studies of serotonin receptor family [bmbreports.org]

- 4. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 9. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Whitepaper: The Discovery, Synthesis, and Isolation of Indole-Based Ethanolamines

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

Indole-based ethanolamines, a class of compounds featuring a bicyclic indole core fused to an ethanolamine sidechain, represent a cornerstone of neuropharmacology and medicinal chemistry. This guide provides an in-depth exploration of this critical molecular scaffold, from its historical discovery in foundational neurochemicals like serotonin to modern synthetic strategies and robust isolation protocols. We will dissect the causal logic behind experimental choices in synthesis, detail self-validating purification workflows, and provide comprehensive analytical benchmarks for structural elucidation. This document is intended to serve as a practical and authoritative resource for professionals engaged in the research and development of indole-based therapeutics.

Foundational Discoveries: From Tryptophan to Neurotransmission

The story of indole-based ethanolamines is fundamentally linked to the study of neurotransmission. The parent compound, tryptamine, is a monoamine alkaloid derived from the essential amino acid tryptophan.[1] While tryptamine itself is a trace amine with neuromodulatory roles, its hydroxylated derivative, 5-hydroxytryptamine (5-HT), or serotonin, is a primary neurotransmitter governing mood, sleep, and appetite.[1][2]

The discovery of serotonin was a confluence of two independent lines of research. In the 1930s, Italian scientist Vittorio Erspamer identified a substance from enterochromaffin cells that caused intestinal contraction, which he named "enteramine".[3] Separately, in 1948, a team at the Cleveland Clinic isolated a vasoconstrictor agent from blood platelets, terming it "serotonin".[3] By 1952, it was confirmed that these two substances were identical, and the structure was elucidated as 5-hydroxytryptamine (5-HT).[3] This discovery unlocked a new chapter in pharmacology, establishing the "serotonergic system" as a major target for therapeutic intervention.[1]

Strategic Synthesis of the Indole-Ethanolamine Scaffold

While many indole alkaloids are found in nature, synthetic routes are essential for producing novel analogs for drug discovery.[4][5] The choice of synthetic strategy depends heavily on the desired substitution pattern on the indole ring and the ethanolamine sidechain.

Building the Indole Core: The Fischer Synthesis

One of the most classical and reliable methods for creating substituted indole rings is the Fischer indole synthesis, first developed in 1883.[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Causality: The Fischer synthesis is invaluable when complex or unique substitution patterns are required on the benzene portion of the indole nucleus, as the synthesis begins with a correspondingly substituted aniline. However, it is less direct for producing tryptamines themselves, often requiring subsequent modification of an initial product like an indole-2-carboxylic acid.[6]

Direct Derivatization from Tryptamine

For many applications, commercially available tryptamine serves as an ideal and cost-effective starting material. This approach focuses on the targeted modification of the ethanolamine sidechain.

Expert Insight: The primary amine of tryptamine is a versatile functional handle. However, its nucleophilicity, along with the reactivity of the indole N-H, necessitates a careful protection strategy to achieve regioselectivity. The use of a tert-butyloxycarbonyl (Boc) group is common for the sidechain amine due to its stability and ease of removal under acidic conditions.

// Nodes tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; boc_tryptamine [label="N-Boc-Tryptamine\n(Protected Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; functionalization [label="Functionalized Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Target Indole-Based\nEthanolamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with Reagents tryptamine -> boc_tryptamine [label=" (Boc)₂O, Base\n(e.g., NEt₃)", fontsize=8]; boc_tryptamine -> functionalization [label=" Reaction at Indole Ring or\nSidechain Modification\n(e.g., Oxidation, Alkylation)", fontsize=8]; functionalization -> final_product [label=" Deprotection\n(e.g., TFA or HCl)", fontsize=8];

// Invisible nodes for alignment subgraph { rank=same; tryptamine; boc_tryptamine; functionalization; final_product; } }

Caption: Synthetic workflow starting from Tryptamine.

Protocol 1: Synthesis of a Generic N-Substituted Indole-Ethanolamine

This protocol outlines a general procedure starting from tryptamine, involving N-protection, a key reaction step (in this case, reductive amination as an example for N-alkylation), and deprotection.

-

Protection Step:

-

Dissolve tryptamine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Add a base such as triethylamine (NEt₃, 1.2 eq).

-

Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield N-Boc-tryptamine.

-

-

Functionalization (Example: Reductive Amination):

-

Dissolve N-Boc-tryptamine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent such as dichloromethane (DCM).

-

Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer and concentrate to yield the crude N-substituted, N-Boc protected intermediate.

-

-

Deprotection Step:

-

Dissolve the crude product from the previous step in DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0°C.

-

Stir for 1-4 hours at room temperature.

-

Concentrate the mixture under reduced pressure. The resulting residue is the crude salt of the final product.

-

Isolation and Purification: A Self-Validating System

The success of any synthesis is contingent upon the effective isolation and purification of the target compound. For indole-based ethanolamines, which are typically basic, a multi-step workflow ensures high purity.[7]

Trustworthiness: A robust purification protocol is a self-validating system. Each step—from extraction to chromatography—is monitored by an analytical technique (e.g., TLC, LC-MS), ensuring that the subsequent step is logical and that impurities are systematically removed.

Acid-Base Extraction

The basicity of the ethanolamine sidechain is the key to separating it from neutral or acidic impurities. After the deprotection step, the crude product is often an acid salt.

-

Dissolve the crude residue in water or a dilute acid.

-

Wash with an organic solvent (e.g., ethyl acetate or ether) to remove non-basic organic impurities.

-

Basify the aqueous layer carefully with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH > 10. This deprotonates the amine, rendering it soluble in organic solvents.

-

Extract the free-base product into an organic solvent like DCM or ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.

Chromatographic Purification

Column chromatography is the primary method for obtaining highly pure indole-based ethanolamines.

Expert Insight: The choice of mobile phase is critical. The basic nature of the amine can cause significant tailing or streaking on standard silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, is added to the eluent system. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.